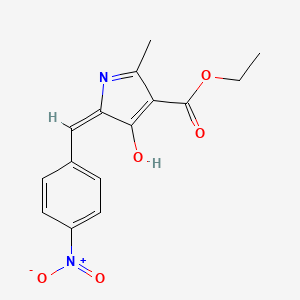![molecular formula C23H20N2O2 B604711 1,3-diphenylpropane-1,2,3-trione 2-[(3,4-dimethylphenyl)hydrazone] CAS No. 328025-84-9](/img/structure/B604711.png)
1,3-diphenylpropane-1,2,3-trione 2-[(3,4-dimethylphenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-diphenylpropane-1,2,3-trione 2-[(3,4-dimethylphenyl)hydrazone] is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecular structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenylpropane-1,2,3-trione 2-[(3,4-dimethylphenyl)hydrazone] typically involves the reaction of 3,4-dimethylphenylhydrazine with 1,3-diphenylpropane-1,3-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3-diphenylpropane-1,2,3-trione 2-[(3,4-dimethylphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,3-diphenylpropane-1,2,3-trione 2-[(3,4-dimethylphenyl)hydrazone] is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1,3-diphenylpropane-1,2,3-trione 2-[(3,4-dimethylphenyl)hydrazone] involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2,4-Dimethylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- 3-[2-(3,4-Dimethylphenyl)hydrazinylidene]pentane-2,4-dione
- (2Z)-2-cyano-2-[2-(3,4-dimethylphenyl)hydrazinylidene]ethanamide
Uniqueness
1,3-diphenylpropane-1,2,3-trione 2-[(3,4-dimethylphenyl)hydrazone] is unique due to its specific structural configuration, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with various substrates makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
328025-84-9 |
|---|---|
Fórmula molecular |
C23H20N2O2 |
Peso molecular |
356.4g/mol |
Nombre IUPAC |
(Z)-2-[(3,4-dimethylphenyl)diazenyl]-3-hydroxy-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C23H20N2O2/c1-16-13-14-20(15-17(16)2)24-25-21(22(26)18-9-5-3-6-10-18)23(27)19-11-7-4-8-12-19/h3-15,26H,1-2H3/b22-21-,25-24? |
Clave InChI |
STYCTOVBQPDZBE-AMRVHDQZSA-N |
SMILES |
CC1=C(C=C(C=C1)N=NC(=C(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-trichlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone](/img/structure/B604629.png)

![Ethyl (5Z)-5-[[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate](/img/new.no-structure.jpg)
![4-[(Z)-(5-bromoindol-3-ylidene)methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B604632.png)
![4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B604633.png)
![2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B604635.png)
![2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B604636.png)
![ETHYL (7Z)-7-[(ADAMANTANE-1-CARBONYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B604637.png)
![N-(3-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide](/img/structure/B604639.png)
![5-(3,4-Dimethoxyphenyl)-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B604642.png)
![5-[(E)-{[(4-methoxybenzyl)oxy]imino}methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B604643.png)
![5,5-Dimethyl-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B604645.png)
![5,5-Dimethyl-2-[({2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B604646.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B604649.png)
